molecular formula C13H15ClN2O2 B2645921 4-(5-chloro-2-hydroxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-d_4_ CAS No. 2182068-01-3

4-(5-chloro-2-hydroxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-d_4_

Cat. No. B2645921
CAS RN: 2182068-01-3
M. Wt: 270.75
InChI Key: FKMIJVCQSKRYOE-NHOQVALSSA-N
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Description

4-(5-chloro-2-hydroxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-d_4_ is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 270.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antiviral and Antiretroviral Activity

Dihydropyrimidinones substituted at the 5th position have shown marked inhibition of retrovirus replication in cell culture. These compounds, including those with halogen substitutions, exhibited pronounced antiretroviral activity comparable to reference drugs but without measurable toxicity at certain concentrations (Hocková et al., 2003).

DNA Binding and Antitumor Properties

Derivatives of dihydropyrimidinones have been investigated for their binding properties with calf-thymus DNA (ctDNA) and showed significant tumor cell inhibition rates, suggesting potential applications in the development of anticancer drugs (Wang et al., 2013).

Biocatalytic Studies

Biocatalytic resolution of dihydropyrimidinones through deacetylation reactions using immobilized lipase has been explored, indicating the utility of these compounds in stereoselective synthetic processes (Prasad et al., 2006).

Antioxidant Properties

The inclusion of ferrocenyl groups in dihydropyrimidines has been shown to remarkably increase their antioxidant capacities, suggesting their potential use in protecting DNA against oxidation-induced damage (Wang & Liu, 2014).

Molluscicidal Activities

Thiazolo[5,4-d]pyrimidines, a closely related chemical class, have demonstrated significant activity against the intermediate host of schistosomiasis, highlighting their potential in addressing parasitic diseases (El-bayouki & Basyouni, 1988).

properties

IUPAC Name

6-(5-chloro-2-hydroxyphenyl)-5-deuterio-3-ethyl-4-(trideuteriomethyl)-1,6-dihydropyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-3-16-8(2)6-11(15-13(16)18)10-7-9(14)4-5-12(10)17/h4-7,11,17H,3H2,1-2H3,(H,15,18)/i2D3,6D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMIJVCQSKRYOE-NHOQVALSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(NC1=O)C2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=O)NC1C2=C(C=CC(=C2)Cl)O)CC)C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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